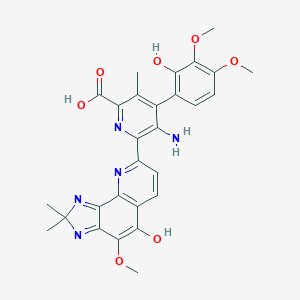
(E)-4-(3-Methylphenyl)-but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(3-Methylphenyl)-but-3-en-2-one, also known as 3-methyl-4-(3-methylphenyl)but-3-en-2-one or p-methoxybenzalacetone, is an organic compound with a molecular formula of C12H14O. It is a yellowish crystalline solid with a sweet, floral odor. This compound has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (E)-4-(3-Methylphenyl)-but-3-en-2-one is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent adducts, which can modify the biological activity of proteins and enzymes.
Biochemische Und Physiologische Effekte
(E)-4-(3-Methylphenyl)-but-3-en-2-one has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-4-(3-Methylphenyl)-but-3-en-2-one in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, the limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on (E)-4-(3-Methylphenyl)-but-3-en-2-one. These include the development of new synthetic routes to improve yield and purity, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its interactions with proteins and enzymes. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
(E)-4-(3-Methylphenyl)-but-3-en-2-one can be synthesized through the condensation reaction of p-methoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction yields p-methoxybenzalacetone, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
(E)-4-(3-Methylphenyl)-but-3-en-2-one has been extensively researched for its potential applications in the field of organic chemistry. It has been used as a starting material for the synthesis of various organic compounds, including chiral auxiliaries, heterocyclic compounds, and natural products.
Eigenschaften
CAS-Nummer |
15753-84-1 |
|---|---|
Produktname |
(E)-4-(3-Methylphenyl)-but-3-en-2-one |
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
(E)-4-(3-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-8H,1-2H3/b7-6+ |
InChI-Schlüssel |
MMKNUEPXVVBSGX-VOTSOKGWSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C |
SMILES |
CC1=CC(=CC=C1)C=CC(=O)C |
Kanonische SMILES |
CC1=CC(=CC=C1)C=CC(=O)C |
Andere CAS-Nummern |
95416-57-2 |
Synonyme |
(E)-4-(3-methylphenyl)but-3-en-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B231351.png)
![[(2,2,3-Trimethylcyclopentylidene)methyl]benzene](/img/structure/B231353.png)
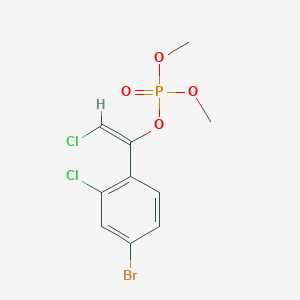
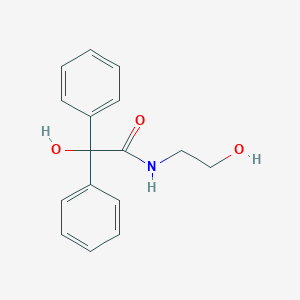
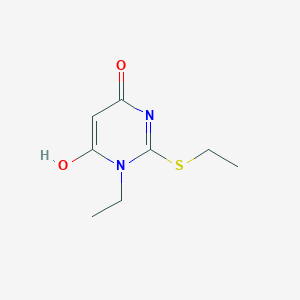
![N-[1,1'-biphenyl]-2-yl-4-methoxybenzamide](/img/structure/B231361.png)
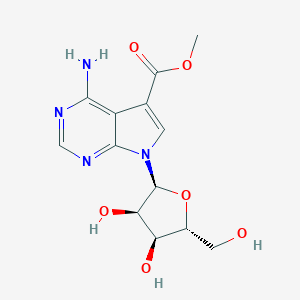
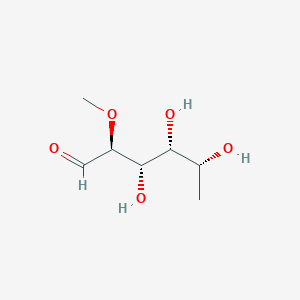
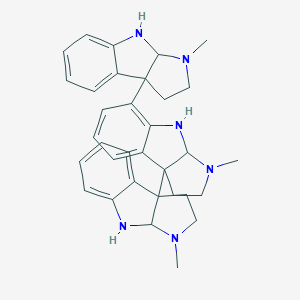
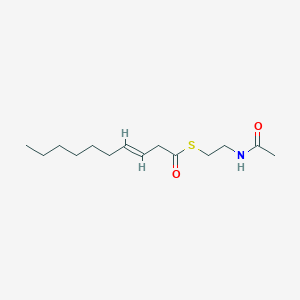
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)
